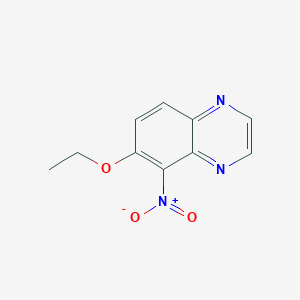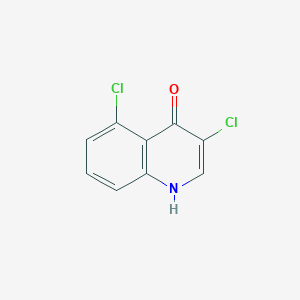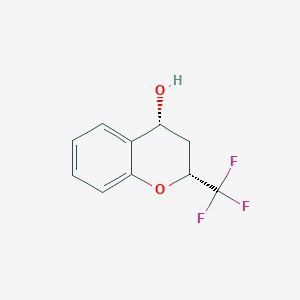
(R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate typically involves the reaction of L-proline with chloroacetyl chloride. This reaction results in the formation of an N-acylated product, which is then converted into the desired compound through further chemical transformations . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to increase efficiency and yield . The use of automated reactors and continuous flow systems can also enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrrolidine derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, particularly in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type-II diabetes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies to understand the structure-activity relationship (SAR) of pyrrolidine derivatives and their biological profiles.
Mecanismo De Acción
The mechanism of action of ®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a precursor to DPP-IV inhibitors, it plays a role in inhibiting the enzyme dipeptidyl peptidase IV, which is involved in glucose metabolism . This inhibition helps in extending the half-life of incretin hormones, thereby enhancing insulin secretion and improving glucose tolerance.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups on the pyrrolidine ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate is unique due to its specific chloroacetyl group, which imparts distinct reactivity and biological activity. Its stereochemistry also plays a crucial role in its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
96163-73-4 |
|---|---|
Fórmula molecular |
C9H14ClNO3 |
Peso molecular |
219.66 g/mol |
Nombre IUPAC |
ethyl (2R)-1-(2-chloroacetyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H14ClNO3/c1-2-14-9(13)7-4-3-5-11(7)8(12)6-10/h7H,2-6H2,1H3/t7-/m1/s1 |
Clave InChI |
HQCANMGWAQTZNU-SSDOTTSWSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CCCN1C(=O)CCl |
SMILES canónico |
CCOC(=O)C1CCCN1C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B11886762.png)


![2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione](/img/structure/B11886780.png)





![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11886806.png)
![4-Methyl-3,4-dihydro[1,2]oxazino[3,2-b]quinazolin-10(2H)-one](/img/structure/B11886815.png)
